molecular formula C22H16N2O4 B3141442 [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-methoxybenzoate CAS No. 478261-29-9

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-methoxybenzoate

Cat. No.: B3141442
CAS No.: 478261-29-9
M. Wt: 372.4 g/mol
InChI Key: PMIAJIFZFZPLGE-ATJXCDBQSA-N
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Description

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-methoxybenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylindole core with a methoxybenzoate group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-methoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the phenyl group and the methoxybenzoate moiety. Common reagents used in these reactions include indole, phenyl isocyanate, and methoxybenzoic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including changes in cellular metabolism and gene expression.

Comparison with Similar Compounds

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-methoxybenzoate can be compared with other indole derivatives and methoxybenzoate compounds. Similar compounds include:

    Indole-3-carbinol: Known for its anticancer properties.

    3-Methoxyphenylboronic acid: Used in organic synthesis and as a chemical reagent.

    Phenylindole derivatives: Explored for their pharmacological activities.

The uniqueness of this compound lies in its specific structural configuration and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4/c1-27-17-11-7-8-15(14-17)22(26)28-23-20-18-12-5-6-13-19(18)24(21(20)25)16-9-3-2-4-10-16/h2-14H,1H3/b23-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIAJIFZFZPLGE-ATJXCDBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)ON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)O/N=C\2/C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-methoxybenzoate
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[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-methoxybenzoate
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[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-methoxybenzoate
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[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-methoxybenzoate
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[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-methoxybenzoate
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[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-methoxybenzoate

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